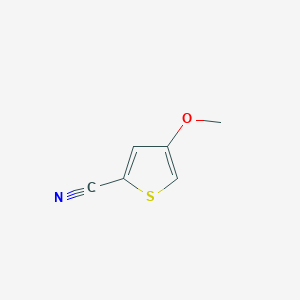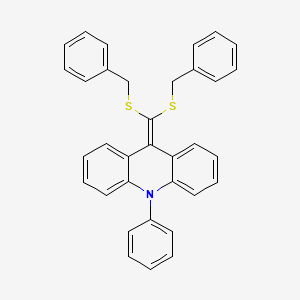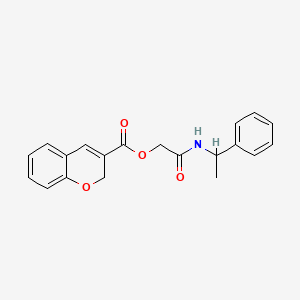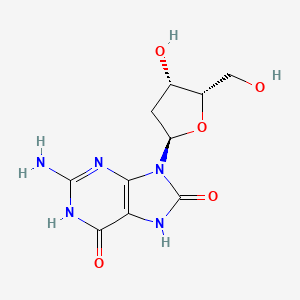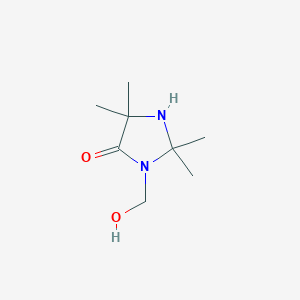
Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline derivative followed by esterification. One common method involves the reaction of 4,5-dichloro-7-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 4,7-dichloroquinoline-6-carboxylate
- Methyl 4,5-dichloroquinoline-6-carboxylate
Uniqueness
Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.
Propiedades
Fórmula molecular |
C12H9Cl2NO3 |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-8-5-7-9(6(13)3-4-15-7)11(14)10(8)12(16)18-2/h3-5H,1-2H3 |
Clave InChI |
JLYPKUFFWWLAQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=C2C(=C1C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


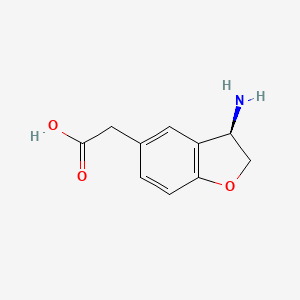
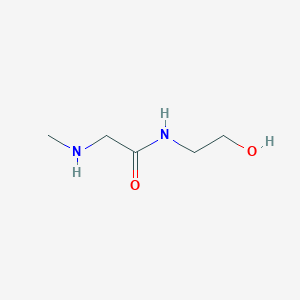
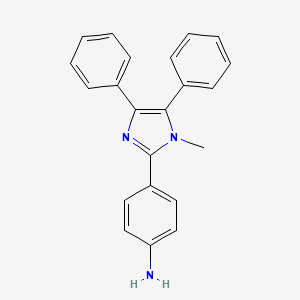
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
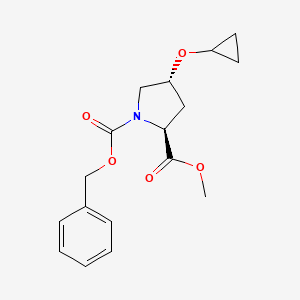
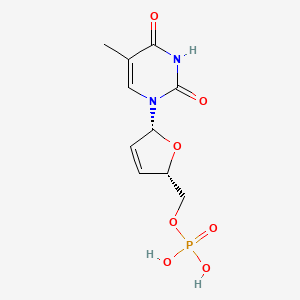
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
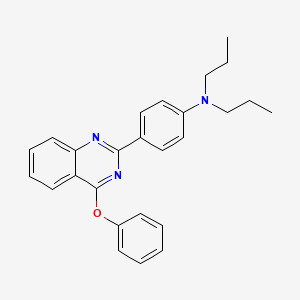
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
